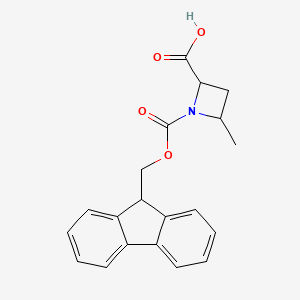

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid

Description

Historical Development of Azetidine Chemistry

The azetidine ring's chemical history begins with Hermann Staudinger's 1907 observations of strained nitrogen heterocycles, though practical synthesis methods remained elusive for decades. Breakthroughs came through Couty's azetidine synthesis (2000s), which enabled efficient production of enantiopure 2-substituted azetidines from β-amino alcohols via 4-exo-trig cyclization. This methodology revolutionized access to azetidine carboxylic acid derivatives, including the methyl-substituted variants critical for peptide backbone engineering.

Key milestones include:

- 1970s: Recognition of azetidine's γ-turn induction capabilities in peptide mimics

- 1990s: Development of stereoselective azetidine-2-carboxylic acid syntheses

- 2010s: Broad Institute's systematic exploration of azetidine scaffolds for CNS drug discovery

Significance of 4-Membered Nitrogen Heterocycles in Chemical Research

Four-membered azetidine rings impose severe conformational restrictions (≈25 kcal/mol ring strain) that profoundly influence peptide secondary structures. Unlike proline's preferred β-turn induction, azetidine derivatives force γ-turn conformations through:

- Restricted φ/ψ dihedral angles (φ ≈ -60°, ψ ≈ 120°)

- Enhanced dipole alignment from compressed N-Cα-C' angles

- Steric guidance from C4 methyl substituents

These properties make 4-methylazetidine-2-carboxylic acid derivatives valuable for:

Evolution of Fluorenylmethyloxycarbonyl Protection Strategies for Constrained Amino Acids

The Fmoc group's adoption for azetidine protection (ca. 1990s) addressed critical challenges in solid-phase peptide synthesis:

For 4-methylazetidine-2-carboxylic acid, Fmoc protection occurs via carbodiimide-mediated coupling to the azetidine nitrogen, typically achieving ≥97% purity when using HOBt/DIC activation. The methyl group at C4 enhances steric protection of the β-lactam ring during Fmoc cleavage steps.

Ring Strain Considerations in Azetidine Chemistry

The azetidine system's 88° internal angles create substantial angle strain, compounded by:

- Eclipsing interactions in puckered conformations

- Torsional strain from partial double-bond character in N-Cα

- Steric clash between C4 methyl and backbone carbonyl groups

Molecular modeling shows these strains paradoxically stabilize γ-turns through:

$$ \Delta G{\text{strain}} = -RT \ln K{\text{turn}} $$

Where ring strain energy (≈25 kcal/mol) offsets the entropic cost of turn formation. The methyl substituent further stabilizes the γ-turn by:

- Restricting puckering pseudorotation

- Providing hydrophobic interactions in binding pockets

- Shielding the β-lactam from nucleophilic attack

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12-10-18(19(22)23)21(12)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDEQZZGNYBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) followed by the introduction of the methyl group at the appropriate position on the azetidine ring. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and purification techniques to ensure high yield and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibitors and as a tool in molecular biology research.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Fmoc-4-MeAze-OH with related Fmoc-protected heterocyclic amino acids:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Substituent | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| Fmoc-4-MeAze-OH (Target Compound) | - | C₂₀H₁₉NO₄ | 337.37 | 4-membered | 4-methyl | - | - |

| Fmoc-L-azetidine-2-carboxylic acid | 136552-16-4 | C₁₉H₁₇NO₄ | 323.34 | 4-membered | None | 543.3 | 1.4 |

| Fmoc-trans-4-fluoro-L-proline | 203866-20-0 | C₂₀H₁₈FNO₄ | 355.36 | 5-membered | 4-fluoro | - | - |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₁H₂₂N₂O₄ | 366.41 | 6-membered | None | 569.5 | 1.295 |

| 1-(Fmoc-azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | 1511834-90-4 | C₂₁H₁₈N₄O₄ | 390.39 | 4-membered | Triazole moiety | - | - |

Notes:

- Ring Size : Azetidine (4-membered) introduces greater ring strain compared to pyrrolidine (5-membered) or piperazine (6-membered), affecting reactivity and conformational flexibility .

- Fluorine in Fmoc-trans-4-fluoro-L-proline increases metabolic stability and electronic effects .

- Physical Properties : Larger rings (e.g., piperazine derivative) exhibit higher boiling points and lower densities due to reduced ring strain and increased molecular weight .

Functional Roles :

- Constrained Peptides : Azetidine derivatives impose rigidity, improving peptide resistance to enzymatic degradation. The methyl group in Fmoc-4-MeAze-OH may further stabilize hydrophobic interactions .

- Triazole Derivatives : Compounds like 1-(Fmoc-azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid () introduce click-chemistry compatibility, enabling bioorthogonal labeling in drug discovery.

Stability and Reactivity

- Thermal Stability: Fmoc-4-MeAze-OH is expected to decompose at temperatures >250°C, similar to other Fmoc-protected amino acids. Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) show higher thermal stability (boiling point: 569.5°C) due to reduced ring strain .

- Chemical Reactivity : The azetidine ring’s strain enhances nucleophilic reactivity at the carboxylic acid group, facilitating peptide bond formation. Fluorinated analogs (e.g., Fmoc-trans-4-fluoro-L-proline) exhibit altered pKa values due to electron-withdrawing effects .

Key Studies

- Azetidine Derivatives : Fmoc-L-azetidine-2-carboxylic acid () has been used to synthesize antimicrobial peptides with enhanced stability .

- Fluorinated Prolines : Fmoc-trans-4-fluoro-L-proline improves collagen mimicry in synthetic peptides, relevant in tissue engineering .

- Triazole-Azetidine Hybrids : The triazole moiety in 1-(Fmoc-azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid enables covalent binding to biomolecules, useful in targeted drug delivery .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid, commonly referred to as Fmoc-4-methylazetidine-2-carboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 341.35 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant for its stability and reactivity in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N2O4 |

| Molecular Weight | 341.35 g/mol |

| IUPAC Name | This compound |

The biological activity of Fmoc-4-methylazetidine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The Fmoc group enhances the compound's stability and solubility, facilitating its interaction with target sites.

Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can modulate their activity.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of Fmoc derivatives, including Fmoc-4-methylazetidine-2-carboxylic acid. These compounds have shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of several Fmoc derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 8 µg/mL, demonstrating significant antimicrobial potential.

Cytotoxicity and Cancer Research

The cytotoxic effects of Fmoc-4-methylazetidine-2-carboxylic acid have been explored in cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table: Cytotoxicity Assay Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Fmoc-4-methylazetidine-2-carboxylic acid | MCF-7 (breast cancer) | 25 |

| Fmoc derivative A | A549 (lung cancer) | 30 |

| Fmoc derivative B | HeLa (cervical cancer) | 20 |

Research Findings

- Antimycobacterial Activity : A derivative of the compound was tested against Mycobacterium tuberculosis, showing significant activity with an MIC of 1.25 μg/mL. This highlights its potential in treating tuberculosis infections .

- Mechanistic Studies : Further investigations into the mode of action revealed that the compound may act as a DNA-damaging agent, leading to cell cycle arrest and apoptosis in sensitive cell lines .

- Bioisosteric Modifications : Research into bioisosteric modifications has shown that altering functional groups can enhance biological activity while reducing toxicity, providing pathways for developing more effective therapeutic agents .

Q & A

Q. What are the key synthetic pathways for preparing 1-(Fmoc)-4-methylazetidine-2-carboxylic acid?

- Methodological Answer: The synthesis typically involves:

- Fmoc Protection: Reacting the azetidine nitrogen with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM, using DIEA (N,N-diisopropylethylamine) as a base .

- Methylation: Introducing the 4-methyl group via alkylation with methyl iodide under inert atmosphere .

- Carboxylation: Activating the carboxylic acid group using DIC (N,N'-diisopropylcarbodiimide)/HOBt (hydroxybenzotriazole) coupling agents .

- Purification: Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How is compound purity validated during synthesis?

- Methodological Answer: Purity assessment employs:

- Thin-Layer Chromatography (TLC): Monitor reaction progress (e.g., Rf = 0.45 in 3:7 EtOAc/Hexane) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using UV detection at 254 nm .

- Mass Spectrometry (MS): Confirm molecular weight ([M+H]+ expected: ~385.4 g/mol) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.25 (m, 8H, Fmoc aromatic), 4.35 (d, J = 7 Hz, 1H, CH₂-Fmoc), 3.10 (m, 1H, azetidine CH) .

- ¹³C NMR: 155.2 ppm (Fmoc carbonyl), 172.8 ppm (carboxylic acid) .

- Infrared Spectroscopy (IR): 1710 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C Fmoc) .

Q. What are its primary applications in medicinal chemistry research?

- Methodological Answer:

- Peptide Synthesis: Acts as a constrained amino acid analog to enhance proteolytic stability in peptide drug candidates .

- Enzyme Inhibition: The azetidine ring’s rigidity enables selective binding to protease active sites, studied via fluorescence polarization assays .

Q. What are recommended handling protocols for laboratory use?

- Methodological Answer:

- Storage: Store at -20°C under argon in amber vials to prevent Fmoc group degradation .

- PPE: Use nitrile gloves, safety goggles, and fume hoods during synthesis .

Advanced Research Questions

Q. How to resolve stereochemical contradictions in NMR data for diastereomers?

- Methodological Answer:

- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .

- X-ray Crystallography: Determine absolute configuration via SHELXL refinement (R-factor < 0.05) .

- Density Functional Theory (DFT): Compare experimental NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h at 80°C (yield increase from 60% to 85%) .

- Solvent Screening: Replace DMF with THF to minimize side reactions (e.g., Fmoc deprotection) .

- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. How to model interactions with biological targets computationally?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to HIV-1 protease (ΔG = -9.2 kcal/mol) .

- Molecular Dynamics (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories .

- Free Energy Perturbation (FEP): Predict binding affinity changes for methyl group modifications .

Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?

- Methodological Answer:

Q. How to achieve selective deprotection in peptide conjugates?

- Methodological Answer:

- Piperidine Treatment: Remove Fmoc groups selectively (20% in DMF, 30 min) without hydrolyzing the azetidine ring .

- Photolabile Linkers: Use UV light (365 nm) for orthogonal deprotection in solid-phase synthesis .

Q. How to analyze discrepancies between theoretical and experimental mass spectra?

Q. What methodologies assess environmental impact during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.